A Technical Guide to 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid: A Versatile Scaffold for Drug Discovery
A Technical Guide to 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid: A Versatile Scaffold for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, indicating its status as a niche or novel research intermediate, its synthesis and utility can be confidently derived from established chemical principles and analogous structures. This guide details its core properties, a robust synthetic pathway, and its strategic application in the development of therapeutic agents.
Core Compound Analysis
5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid is a multi-functional molecule integrating three key chemical motifs: a pyridine ring, an isoxazole ring, and a carboxylic acid. This combination makes it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[1][2]
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Pyridine Ring: A fundamental six-membered nitrogen-containing heterocycle prevalent in pharmaceuticals. The bromine atom at the 5-position serves as a versatile chemical handle for diversification.
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Isoxazole Ring: A five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole moiety is a known bioisostere and is present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4]
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Carboxylic Acid: This functional group provides a key site for amide bond formation, esterification, and other conjugations, allowing the scaffold to be linked to other molecular fragments to build complex drug candidates.
The strategic placement of these groups, particularly the reactive bromine atom and the carboxylic acid, provides two orthogonal points for chemical modification, making this compound an ideal starting point for constructing libraries of diverse molecules for high-throughput screening and structure-activity relationship (SAR) studies.
Physicochemical Properties
While a specific data sheet is unavailable, the properties of 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid can be reliably estimated based on its constituent parts and data from closely related analogues.[5][6][7]
| Property | Estimated Value | Rationale / Source Analogy |
| CAS Number | Not Assigned | Not found in major public databases as of March 2026. |
| Molecular Formula | C9H5BrN2O3 | Derived from structural components. |
| Molecular Weight | 269.06 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid | Typical appearance for similar crystalline organic acids. |
| Purity | ≥95% (synthesis dependent) | Standard purity for research-grade chemical intermediates. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water. | Carboxylic acids and heterocyclic compounds exhibit this general solubility profile. |
| Storage | 2-8°C, sealed in a dry, inert atmosphere. | Recommended for halogenated, multifunctional organic compounds to prevent degradation. |
Synthesis and Experimental Protocol
The synthesis of 5-substituted isoxazole-3-carboxylic acids is well-documented in the scientific literature. A reliable and logical synthetic route to the title compound starts from 2-acetyl-5-bromopyridine and proceeds through a three-step sequence involving condensation, cyclization, and hydrolysis.
Detailed Step-by-Step Protocol
Step 1: Synthesis of Methyl 4-(5-bromo-2-pyridyl)-2,4-dioxobutanoate
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Causality: This step is a base-catalyzed Claisen condensation. Sodium methoxide (NaOMe) acts as a strong base to deprotonate the methyl group of 2-acetyl-5-bromopyridine, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of dimethyl oxalate, leading to the formation of a 1,3-dicarbonyl intermediate, which is crucial for the subsequent cyclization.
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Procedure:
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To a solution of sodium methoxide (1.2 eq.) in anhydrous methanol (MeOH) under an inert atmosphere (N2 or Ar), add 2-acetyl-5-bromopyridine (1.0 eq.) dropwise at 0°C.
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After stirring for 15 minutes, add dimethyl oxalate (1.1 eq.) portion-wise, maintaining the temperature below 10°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by pouring it into ice-cold water and acidify with 1N HCl to pH ~4-5.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.
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Step 2: Synthesis of Methyl 5-(5-bromo-2-pyridyl)isoxazole-3-carboxylate
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Causality: This is the key ring-forming step. The 1,3-dicarbonyl compound reacts with hydroxylamine hydrochloride in a cyclocondensation reaction. The more nucleophilic nitrogen of hydroxylamine attacks one carbonyl group, and the oxygen attacks the other, followed by dehydration to form the stable five-membered isoxazole ring.
-
Procedure:
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Dissolve the crude product from Step 1 (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in methanol.
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Heat the mixture to 50°C and stir for 2-4 hours.
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Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture and remove the methanol under vacuum.
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Add crushed ice/water to the residue. The product should precipitate as a solid.
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Filter the solid, wash thoroughly with water to remove any remaining salts, and dry under vacuum.
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Step 3: Hydrolysis to 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid
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Causality: This final step is a saponification of the methyl ester to the carboxylic acid. Lithium hydroxide (LiOH) is a strong nucleophile that attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent neutralization with a strong acid (HCl) protonates the carboxylate to yield the final desired product.
-
Procedure:
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Suspend the methyl ester from Step 2 (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Add a solution of lithium hydroxide (2.0 eq.) in water.
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Heat the mixture to 50°C and stir for 1-2 hours until the hydrolysis is complete (monitored by TLC/LC-MS).
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Cool the reaction mixture and remove the THF under reduced pressure.
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Wash the remaining aqueous layer with ethyl acetate to remove any non-polar impurities.
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Acidify the aqueous layer to pH ~2-3 with 1N HCl. The carboxylic acid product will precipitate.
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Filter the solid, wash with cold water, and dry thoroughly under vacuum to yield the final product. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be performed.
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Reactivity and Applications in Drug Development
The true value of 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid lies in its capacity as a versatile scaffold for building diverse chemical libraries. Its two primary reactive sites can be addressed with high selectivity.
A. Carboxylic Acid Derivatization
The carboxylic acid at the 3-position of the isoxazole ring is readily converted into amides using standard peptide coupling reagents like DCC/HOBt, HATU, or EDC. This allows for the introduction of a vast array of amine-containing fragments, enabling chemists to probe interactions with specific pockets in a biological target and optimize properties like solubility and cell permeability.
B. Pyridine Ring Functionalization via Cross-Coupling
The C-Br bond on the pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions. Due to the lower bond dissociation energy of the C-Br bond compared to a C-Cl bond, these reactions often proceed under milder conditions with higher efficiency.[8]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is a powerful method for creating bi-aryl structures, which are common in kinase inhibitors and other targeted therapies.[9]
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Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which can serve as linkers or pharmacophoric elements.
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Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing diverse substituted amines onto the pyridine ring.
The ability to perform these reactions selectively is a key advantage. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, but appropriate ligand selection can mitigate this effect and ensure high yields.[10][11] This dual-functional handle approach allows for the systematic and independent modification of both ends of the molecule, which is a cornerstone of modern medicinal chemistry for lead optimization.
Conclusion
5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid represents a highly valuable, albeit specialized, building block for drug discovery programs. Its well-defined and reliable synthetic pathway, combined with two orthogonal and highly versatile reactive sites, provides an excellent platform for the rapid generation of diverse chemical libraries. Researchers and drug development professionals can leverage this scaffold to systematically explore chemical space, optimize ligand-target interactions, and ultimately accelerate the discovery of novel therapeutic agents for a wide range of diseases.
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Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (n.d.). Indian Journal of Chemistry. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2021). Bioorganic & Medicinal Chemistry. [Link]
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The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2012). Angewandte Chemie International Edition. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link]
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Synthesis of 5-Substituted 3-Isoxazolecarboxylic Acid Hydrazides and Derivatives. (1952). Journal of Organic Chemistry. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]
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Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. [Link]
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Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). RSC Advances. [Link]
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A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (2000). Journal of Organic Chemistry. [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). Journal of Organic Chemistry. [Link]
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